2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile
Description
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile (CAS: 929974-38-9) is a spirocyclic compound featuring a bicyclic system comprising a five-membered azaspiro ring fused to a cyclohexane ring (spiro[4.5]decane framework) . The structure includes an amino group at position 2, a ketone at position 4, and a nitrile substituent at position 3. This compound is of interest in medicinal and synthetic chemistry due to its rigid spirocyclic architecture, which can influence molecular conformation, stability, and biological activity.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-amino-4-hydroxy-1-azaspiro[4.5]deca-1,3-diene-3-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c11-6-7-8(14)10(13-9(7)12)4-2-1-3-5-10/h14H,1-5H2,(H2,12,13) |
InChI Key |
BYHDDEIWMWXHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=C(C(=N2)N)C#N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. For instance, compounds derived from this structure have shown activity against resistant strains of bacteria, making them valuable in addressing antibiotic resistance issues.
Cytotoxicity and Anticancer Potential
The anticancer properties of this compound have been evaluated through several assays. Notably, it induces apoptosis in cancer cell lines such as MDA-MB-468 and MCF-7. The growth inhibitory activity was quantified using the GI50 metric, with some derivatives exhibiting GI50 values below 10 µM, indicating potent cytotoxic effects.
Case Study: Apoptosis Induction
In a specific case study involving flow cytometric analysis, a derivative (Compound 2f) showed an apoptosis rate of 37.1% , significantly higher than gefitinib (21.1%) at a concentration of 10 µM for 24 hours. This suggests modifications to the spiro structure can enhance biological activity and selectivity towards cancer cells.
Enzyme Inhibition
Another promising application is the inhibition of fatty acid synthase (FAS). Compounds derived from 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile have shown significant inhibitory effects on FAS in vitro, with some exhibiting higher therapeutic indices compared to established inhibitors like C75. This property positions these compounds as potential therapeutic agents for metabolic disorders linked to fatty acid synthesis.
Synthesis and Structural Modifications
The synthesis of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Optimizing reaction conditions is crucial for enhancing yield and purity.
Synthesis Pathways
Common methods include:
- Catalytic Hydrogenation : Used to introduce hydrogen into the structure.
- Oxidation Reactions : Involves adding oxygen or removing hydrogen.
- Substitution Reactions : Replacing one atom or group with another.
These synthetic routes are critical for producing derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Electronic Differences
- Ring Size : The 4.4 spiro system in the compound introduces greater ring strain compared to the 4.5 system, affecting conformational flexibility and thermodynamic stability .
- Functional Groups : The nitrile group in the target compound offers strong electron-withdrawing effects, whereas the carboxamide in the analog enhances solubility and bioavailability .
Physicochemical Properties
- Melting Points : Compound 2c exhibits a defined melting point (148–150°C), suggesting high crystallinity, a trait often desirable for pharmaceutical formulation . The target compound’s crystallinity may vary due to differences in hydrogen-bonding networks .
Biological Activity
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pain management. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Weight : 191.23 g/mol
- CAS Number : 929974-38-9
- Molecular Structure : The compound features a spirocyclic structure which is significant for its biological interactions.
Biological Activity Overview
The biological activity of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile has been primarily investigated for its anticancer and analgesic properties.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer effects against various human cancer cell lines:
-
Cell Lines Tested :
- A549 (human lung cancer)
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- Findings :
-
Mechanisms of Action :
- The mechanism appears to involve induction of apoptosis and cell cycle arrest, particularly in the G2 phase, as demonstrated through flow cytometry analyses .
- The compound's ability to suppress nuclear transcription factor kappa B (NF-kB) activation has also been noted, which is crucial for cancer cell survival .
Analgesic Activity
The compound has shown potential in pain management through its interaction with opioid receptors:
- Opioid Receptor Binding :
- Compounds structurally related to 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene have been studied for their binding affinity to mu-opioid receptors.
- Selected derivatives demonstrated significant antinociceptive activity, suggesting that this class of compounds could be developed into effective analgesics .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
